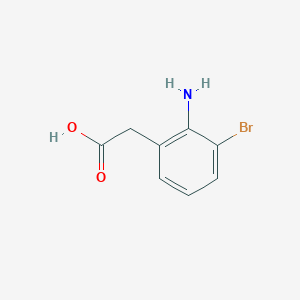
2-(2-Amino-3-bromophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Amino-3-bromophenyl)acetic acid” is a chemical compound with the CAS Number: 79422-73-4 . It has a molecular weight of 230.06 and its IUPAC name is amino (3-bromophenyl)acetic acid . It is stored in a dry room at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H8BrNO2 . The InChI code for this compound is 1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) .It has a boiling point of 351.6ºC at 760 mmHg and a melting point of 212-215ºC . The density of the compound is 1.673g/cm3 .
Aplicaciones Científicas De Investigación
Metabolic Pathways in Rats
The study of the in vivo metabolism of psychoactive phenethylamines in rats revealed the formation of several metabolites, including 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine and 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine, suggesting the presence of two metabolic pathways (Kanamori et al., 2002).
Copper-Catalyzed Amination
A copper-catalyzed direct amination of ortho-functionalized haloarenes (including 2-halobenzamide derivatives) was developed, demonstrating the synthesis of ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).
Synthesis and Characterization
The synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound related to 2-(2-Amino-3-bromophenyl)acetic acid, was detailed, providing insights into its structural and chemical properties (Sapnakumari et al., 2014).
Novel Tricyclic CRTh2 Receptor Antagonists
Research into novel tricyclic CRTh2 receptor antagonists led to the development of compounds including (E)-2-(3-(3-((3-Bromophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic acid, showcasing the therapeutic potential in this area (Valdenaire et al., 2013).
Antioxidant and Xanthine Oxidase Inhibitory Studies
A study on Schiff base ligand derived from amino acid [1-(aminomethyl)cyclohexyl]acetic acid and its transition metal complexes revealed antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Indole derivatives, which are structurally similar to “2-(2-Amino-3-bromophenyl)acetic acid”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . This suggests that “this compound” may also have potential applications in pharmaceutical research.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Amino-3-bromophenyl)acetic acid may also interact with various biological targets.
Mode of Action
Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar, can affect a wide range of biological activities . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The compound’s molecular weight (23006) and formula (C8H8BrNO2) suggest that it may have certain bioavailability characteristics common to small molecules.
Result of Action
Given the broad biological activities of similar compounds , it is plausible that this compound may exert a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(2-amino-3-bromophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUTEUVARIOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


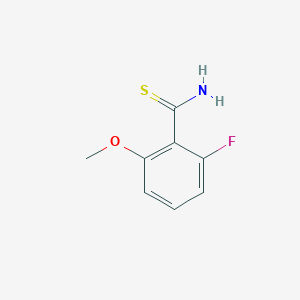
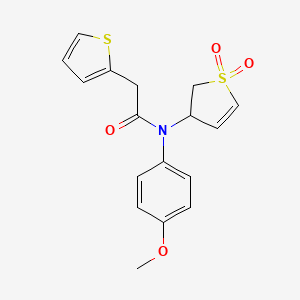

![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)
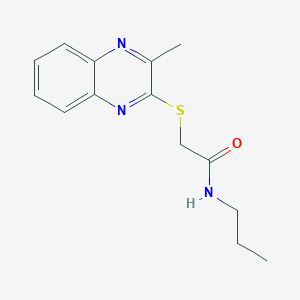
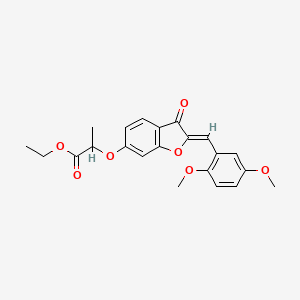

![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)
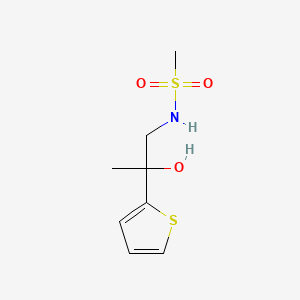
![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)
![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)
